molecular formula C17H34O2 B14718730 Hexadecanoic acid, 6-methyl- CAS No. 17670-88-1

Hexadecanoic acid, 6-methyl-

Cat. No.: B14718730
CAS No.: 17670-88-1
M. Wt: 270.5 g/mol
InChI Key: ZGIDDSJOJKBXCZ-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 6-methyl-, also known as 6-methylpalmitic acid, is a fatty acid derivative. It is a methyl-branched fatty acid with the molecular formula C17H34O2. This compound is found in various natural sources and is known for its diverse applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanoic acid, 6-methyl-, can be synthesized through several methods. One common approach involves the methylation of palmitic acid (hexadecanoic acid) using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or a base like sodium hydroxide, to facilitate the methylation process.

Industrial Production Methods

In industrial settings, hexadecanoic acid, 6-methyl-, is often produced through the esterification of palmitic acid with methanol. This process involves heating palmitic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the methyl ester of hexadecanoic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 6-methyl-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert hexadecanoic acid, 6-methyl-, to its corresponding alcohol.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hexadecanoic acid, 6-methyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.

    Biology: This compound is studied for its role in biological membranes and its effects on cellular processes.

    Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.

Mechanism of Action

The mechanism of action of hexadecanoic acid, 6-methyl-, involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Hexadecanoic acid, 6-methyl-, can be compared with other similar compounds, such as:

    Palmitic acid (hexadecanoic acid): The parent compound without the methyl group.

    Stearic acid (octadecanoic acid): A similar saturated fatty acid with a longer carbon chain.

    Oleic acid (cis-9-octadecenoic acid): An unsaturated fatty acid with a similar carbon chain length but with a double bond.

Uniqueness

Hexadecanoic acid, 6-methyl-, is unique due to its methyl branching, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its melting point, solubility, and reactivity, making it valuable for specific applications where these properties are advantageous.

Conclusion

Hexadecanoic acid, 6-methyl-, is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.

Properties

CAS No.

17670-88-1

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

6-methylhexadecanoic acid

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-13-16(2)14-11-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)

InChI Key

ZGIDDSJOJKBXCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCCC(=O)O

Origin of Product

United States

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